molecular formula C21H20NO5SD3 B602613 3-Demethyl Thiocolchicine-d3 CAS No. 1246818-03-0

3-Demethyl Thiocolchicine-d3

Cat. No.: B602613
CAS No.: 1246818-03-0
M. Wt: 404.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Demethyl Thiocolchicine-d3 is widely used in scientific research due to its stable isotope labeling and unique properties. Some of its applications include:

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Demethyl Thiocolchicine-d3 are not fully understood. It is known that it is a metabolite of Colchicine, which interacts with tubulin, a protein that forms microtubules, structures that are vital for cell division and intracellular transport

Cellular Effects

The cellular effects of this compound are not well documented. Its parent compound, Colchicine, is known to disrupt microtubule formation, thereby inhibiting mitosis and affecting cellular processes . It is plausible that this compound may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that Colchicine, from which it is derived, binds to tubulin, inhibiting the polymerization of tubulin into microtubules . This disrupts cell division and other cellular processes that rely on the microtubule network.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It has been reported that the bioconversion of thiocolchicine into thiocolchicoside, a related compound, shows a partial and transitory accumulation of 3-O-demethyl-thiocolchicine .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. It is known that Colchicine, from which it is derived, can have toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. It is known that it is a metabolite of Colchicine, which is metabolized in the liver by the cytochrome P450 enzyme system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It is known that Colchicine, from which it is derived, is transported in the body bound to plasma proteins and is distributed widely in body tissues .

Subcellular Localization

The subcellular localization of this compound is not well understood. It is known that Colchicine, from which it is derived, binds to tubulin, a protein that is located in the cytoplasm of cells and is integral to the formation of microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Demethyl Thiocolchicine-d3 involves the chemical thiomethylation of colchicine to form thiocolchicine, followed by a multi-step conversion process . The key steps include:

    Thiomethylation: Colchicine is converted into thiocolchicine through thiomethylation.

    Demethylation: Thiocolchicine undergoes regioselective demethylation at the C-3 position.

    Deuteration: The demethylated product is then labeled with deuterium to form this compound.

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Demethyl Thiocolchicine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiocolchicine derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Demethyl Thiocolchicine-d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to tubulin, a protein involved in cell division, and inhibiting its polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and other cellular processes . The compound’s anti-inflammatory and muscle relaxant properties are attributed to its ability to modulate these pathways.

Comparison with Similar Compounds

3-Demethyl Thiocolchicine-d3 is unique compared to other similar compounds due to its stable isotope labeling and specific chemical structure. Some similar compounds include:

The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for specific research applications requiring stable isotopes .

Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOHQGXPPVIGD-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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